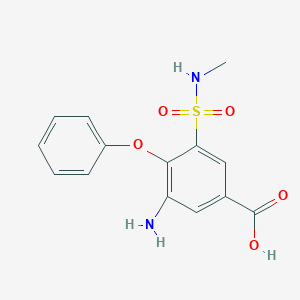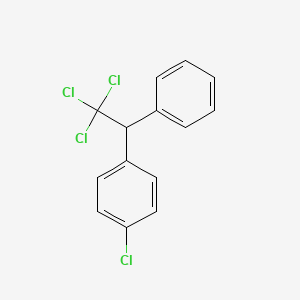
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is a synthetic organochlorine compound known for its use as a pesticide. It is a persistent organic pollutant with significant environmental and health impacts due to its stability and bioaccumulation potential .
Métodos De Preparación
Análisis De Reacciones Químicas
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chlorinated phenyl compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various chlorinated and phenyl-substituted compounds .
Aplicaciones Científicas De Investigación
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- has been extensively studied for its applications in:
Chemistry: Used as a model compound in studying the behavior of organochlorine pesticides.
Biology: Investigated for its effects on endocrine systems and its role as a thyroid disruptor.
Medicine: Studied for its potential toxicological impacts on human health.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with nuclear receptors, acting as an endocrine disruptor. It can bind to estrogen receptors, altering normal hormonal functions. Additionally, it impacts mitochondrial function and can induce apoptosis through the mitochondrial pathway .
Comparación Con Compuestos Similares
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is similar to other organochlorine compounds such as:
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): Known for its use as a pesticide and its environmental persistence.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar toxicological properties.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT, also persistent in the environment.
Ethane, 1,1,1-trichloro-2-(p-chlorophenyl)-2-phenyl- is unique due to its specific structural configuration, which influences its chemical reactivity and biological interactions.
Propiedades
Número CAS |
4329-01-5 |
|---|---|
Fórmula molecular |
C14H10Cl4 |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
1-chloro-4-(2,2,2-trichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Cl4/c15-12-8-6-11(7-9-12)13(14(16,17)18)10-4-2-1-3-5-10/h1-9,13H |
Clave InChI |
HDIPMQACTWCQQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


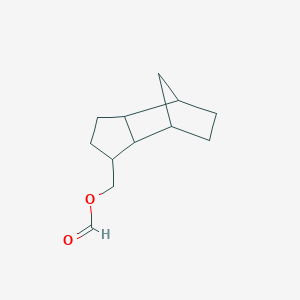

![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
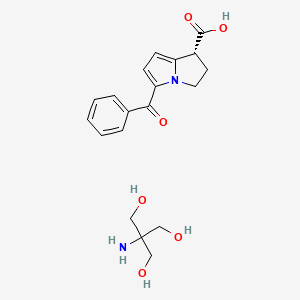
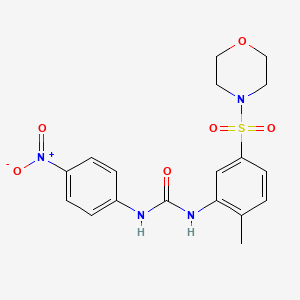
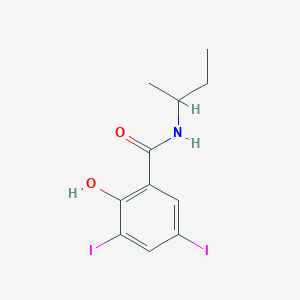
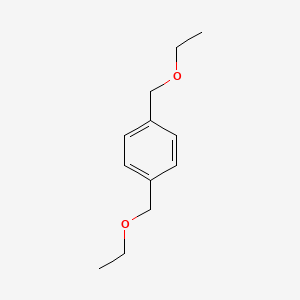
![4,4-Bis(trifluoromethyl)bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14144533.png)
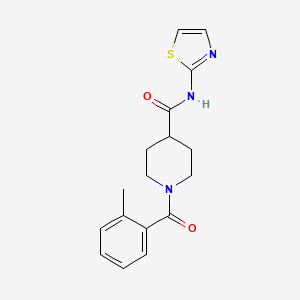


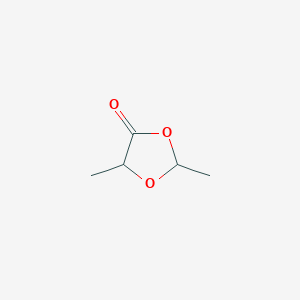
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
